![molecular formula C7H11N3 B1454391 [1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine CAS No. 1283702-25-9](/img/structure/B1454391.png)
[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine
Overview
Description
1-(Prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine, or 1-Propylpyrazole-4-carboxamide, is a synthetic compound used in a variety of scientific research applications. It is a member of the pyrazole family of compounds, which are commonly used in medicinal chemistry and drug discovery. It has a variety of biochemical and physiological effects, which make it a useful tool for laboratory experiments.
Scientific Research Applications
1-Propylpyrazole-4-carboxamide has a variety of scientific research applications. It has been used in the study of the mechanism of action of various drugs, as well as in the study of the biochemical and physiological effects of these drugs. It has also been used in the study of the pharmacokinetics and pharmacodynamics of various drugs, as well as in the study of drug metabolism. Additionally, it has been used in the study of the structure and function of various enzymes, as well as in the study of the structure and function of various proteins.
Mechanism of Action
Target of Action
Many compounds interact with specific proteins or enzymes in the body, which are often referred to as their targets. These targets can be receptors, enzymes, ion channels, or other proteins. The interaction between the compound and its target can lead to changes in the function of the target, which can have therapeutic effects .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target, inhibiting the target’s activity, or enhancing its activity. The specific mode of action depends on the chemical structure of the compound and the nature of its target .
Biochemical Pathways
Compounds can affect various biochemical pathways in the body. For example, they might inhibit or enhance the activity of enzymes in a particular pathway, leading to changes in the production of certain molecules or the rate of certain reactions. This can have downstream effects on other processes in the body .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (often abbreviated as ADME). These properties can affect the bioavailability of the compound, or how much of it actually reaches its target in the body. Factors such as the compound’s solubility, stability, and the presence of transport proteins can all affect its pharmacokinetics .
Result of Action
The result of the compound’s action can be seen at the molecular and cellular level. This might involve changes in the activity of certain proteins, alterations in cell signaling, or effects on cell growth and survival. The specific effects depend on the compound’s target and mode of action .
Action Environment
The action of a compound can be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or tissues. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .
Advantages and Limitations for Lab Experiments
1-Propylpyrazole-4-carboxamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its biochemical and physiological effects are well-characterized. Additionally, it is relatively non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. It is not water soluble, and thus it must be dissolved in an organic solvent before use. Additionally, it is not stable in light, and thus it must be stored in a dark place.
Future Directions
1-Propylpyrazole-4-carboxamide has a variety of potential future directions. It could be used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of these drugs. Additionally, it could be used to study the pharmacokinetics and pharmacodynamics of various drugs, as well as to study drug metabolism. Furthermore, it could be used to study the structure and function of various enzymes and proteins. Finally, it could be used to develop new drugs and therapies for various diseases and conditions.
properties
IUPAC Name |
(1-prop-2-enylpyrazol-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-3-10-6-7(4-8)5-9-10/h2,5-6H,1,3-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTWZESOPAZUOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.